4-Hydrazino-2-methyl-8-trifluoromethylquinoline hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 4-Hydrazino-2-methyl-8-trifluoromethylquinoline hydrochloride typically involves the reaction of 4-chloro-2-methyl-8-trifluoromethylquinoline with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
4-Hydrazino-2-methyl-8-trifluoromethylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Hydrazino-2-methyl-8-trifluoromethylquinoline hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic electronics and photovoltaics.
Mechanism of Action
The mechanism of action of 4-Hydrazino-2-methyl-8-trifluoromethylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This compound may also interfere with DNA and RNA synthesis, contributing to its potential anticancer and antimicrobial effects.
Comparison with Similar Compounds
4-Hydrazino-2-methyl-8-trifluoromethylquinoline hydrochloride can be compared with other similar compounds, such as:
4-Hydrazino-6-trifluoromethylquinoline: Similar in structure but with the hydrazino group at a different position, leading to different chemical and biological properties.
4-Chloro-2-methyl-8-trifluoromethylquinoline: A precursor in the synthesis of the target compound, with different reactivity and applications.
2-Hydrazinopyridine: Another hydrazino compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.
Properties
CAS No. |
1172396-90-5 |
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Molecular Formula |
C11H11ClF3N3 |
Molecular Weight |
277.67 g/mol |
IUPAC Name |
[2-methyl-8-(trifluoromethyl)quinolin-4-yl]hydrazine;hydrochloride |
InChI |
InChI=1S/C11H10F3N3.ClH/c1-6-5-9(17-15)7-3-2-4-8(10(7)16-6)11(12,13)14;/h2-5H,15H2,1H3,(H,16,17);1H |
InChI Key |
KNCCLYIYOMLJDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)C(F)(F)F)NN.Cl |
Origin of Product |
United States |
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